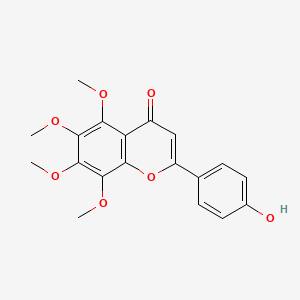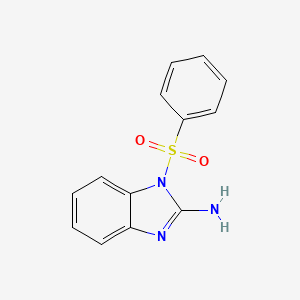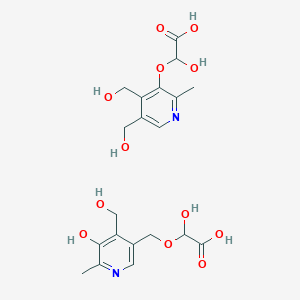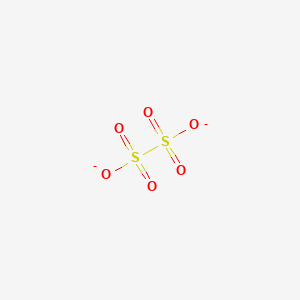
Dithionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithionate(2-) is a sulfur oxoanion and a sulfur oxide. It is a conjugate base of a dithionate(1-).
Aplicaciones Científicas De Investigación
Analytical Chemistry and Environmental Monitoring
Dithionate ion has been highlighted for its significant role in analytical chemistry, especially in isotachophoresis, a technique used for the separation and analysis of ions. The ion's higher effective mobility compared to the chloride ion allows for the direct and simultaneous isotachophoretic determination of chloride and other anions, proving useful in the analysis of waste water and drinking water (Meissner, Eisenbeiss, & Jastorff, 1999). The unique physico-chemical properties of dithionate also make it a cornerstone in the study of atmospheric environmental chemistry, especially in the context of the iron(III)-catalyzed autoxidation of sulfur(IV)-oxides leading to the formation of dithionate (Brandt & Eldik, 1997).
Reaction Kinetics and Chemical Analysis
The kinetic behavior of dithionate ion has been extensively studied, particularly its disproportionation and reactions with oxidizing agents. Despite its inert nature at room temperature, dithionate ion participates in a range of redox reactions, often requiring elevated temperatures to observe significant reaction rates. Its reactions are unique in that they are zeroth-order with respect to the oxidizing agent, indicating a specific reaction mechanism involving disproportionation and subsequent oxidation of sulfur(IV) formed (Lente & Fábián, 2004).
Material Science and Dosimetry
In material science, dithionate compounds, particularly polycrystalline formates and dithionates, have shown promise as materials for electron paramagnetic resonance (EPR) dosimetry. These materials yield large amounts of stable radiation-induced radicals and display a linear dose response, making them potentially up to 10 times as sensitive as the commonly used L-alpha-alanine in dosimetry applications. Their rapid spin relaxation rates allow for high microwave power during EPR acquisition, improving the sensitivity of the measurement (Lund et al., 2005).
Chemical Separation and Metal Analysis
Dithionate has been used as a chelator in separation systems for the determination of trace metals in biological samples. It has shown to have a strong chelating ability, facilitating the separation of alkali and alkaline earth elements from trace metals without the interference of competing metals. This property of dithionate enhances its applicability in multi-element detection with better analytical performance compared to other chelators (Shu-yu, Zhifeng, & Huaming, 2002).
Propiedades
Número CAS |
14781-81-8 |
|---|---|
Nombre del producto |
Dithionate |
Fórmula molecular |
O6S2-2 |
Peso molecular |
160.13 g/mol |
InChI |
InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)/p-2 |
Clave InChI |
RMGVZKRVHHSUIM-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-] |
SMILES canónico |
[O-]S(=O)(=O)S(=O)(=O)[O-] |
Otros números CAS |
14781-81-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



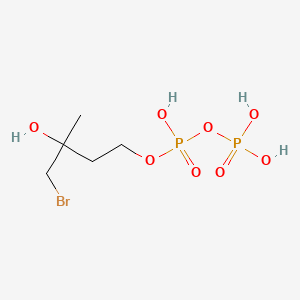
![Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1226724.png)
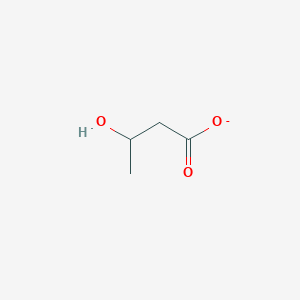
![N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1226726.png)
![5-[(4-Chlorophenyl)-oxomethyl]-4-hydroxy-6-[5-(2-nitrophenyl)-2-furanyl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B1226727.png)
![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)
![N-[[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1226733.png)
![2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]-N-(9,10-dioxo-2-anthracenyl)acetamide](/img/structure/B1226734.png)
![3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226738.png)
